
N-p-Tosylglycine
Overview
Description
N-p-Tosylglycine, also known as N-(p-Toluenesulfonyl)glycine, is an organic compound with the molecular formula C9H11NO4S. It is a derivative of glycine, where the amino group is substituted with a p-toluenesulfonyl group. This compound is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-p-Tosylglycine can be synthesized through the reaction of glycine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-p-Tosylglycine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield glycine and p-toluenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Substitution Reactions: Various substituted glycine derivatives.
Hydrolysis: Glycine and p-toluenesulfonic acid.
Scientific Research Applications
Organic Synthesis
N-p-Tosylglycine is widely utilized in organic synthesis, particularly in the formation of peptide bonds. Its tosyl group serves as a protective group for the amino group, allowing it to act as the first amino acid in Solid-Phase Peptide Synthesis (SPPS). This method is crucial for assembling peptides where this compound can be covalently linked to a resin support through its carboxyl group.
Research indicates that this compound plays an important role in biological systems, particularly concerning insulin release. Studies have shown that it can facilitate insulin secretion from pancreatic islets by inhibiting transglutaminase activity. This effect suggests that this compound may interfere with cellular signaling pathways involved in insulin release mechanisms .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It exhibits inhibitory effects on various enzymes, including those involved in metabolic processes. For instance, its ability to inhibit transglutaminase suggests possible applications in regulating protein crosslinking and modification within cells .
Pharmaceutical Applications
Due to its properties as an enzyme inhibitor and its role in facilitating insulin release, this compound is being investigated for therapeutic applications. It shows promise as a potential agent in treating conditions related to insulin dysregulation, such as diabetes .
Comparative Analysis of Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Tosylamide | Similar tosyl group | Used primarily as a leaving group in reactions |
Sulfanilamide | Contains sulfonamide | Known for antibacterial properties |
Glycylglycine | Amino acid derivative | Simple structure; less reactive than this compound |
N-acetylcysteine | Contains thiol group | Antioxidant properties; used in detoxification |
This compound stands out due to its specific combination of amino acid functionality and sulfonamide reactivity, allowing for diverse applications in synthesis and biological research .
Case Studies
- Insulin Release Facilitation : A study demonstrated that this compound significantly enhances insulin release when combined with glucose and other stimulants. This was attributed to its action on transglutaminase inhibition rather than direct effects on nutrient oxidation or calcium uptake .
- Peptide Synthesis : In SPPS applications, this compound has been effectively used as an initial building block for synthesizing complex peptides, showcasing its utility in pharmaceutical development.
- Enzyme Interaction Studies : Research on the interaction of this compound with proteases has revealed insights into its inhibitory mechanisms, which could lead to novel therapeutic strategies targeting enzyme-related diseases .
Mechanism of Action
The mechanism by which N-p-Tosylglycine exerts its effects involves the inhibition of specific enzymes such as transglutaminase. This inhibition can lead to various biochemical effects, including the facilitation of insulin release in pancreatic islets. The molecular targets and pathways involved include the modulation of enzyme activity and subsequent changes in cellular signaling pathways .
Comparison with Similar Compounds
- N-(p-Toluenesulfonyl)alanine
- N-(p-Toluenesulfonyl)valine
- N-(p-Toluenesulfonyl)leucine
Comparison: N-p-Tosylglycine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biochemical properties. Compared to other N-(p-Toluenesulfonyl) derivatives, this compound is particularly noted for its role in facilitating insulin release, which is not a common feature among its analogs .
Biological Activity
N-p-Tosylglycine, a sulfonamide derivative of glycine, has garnered attention in biological research due to its multifaceted roles in enzyme inhibition, insulin release facilitation, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key findings from various studies, mechanisms of action, and comparative analyses with related compounds.
This compound is characterized by its sulfonyl group, which plays a critical role in its biological activity. The compound has been shown to inhibit transglutaminase activity, an enzyme involved in protein crosslinking. This inhibition can lead to significant biochemical effects, particularly in pancreatic islets where it facilitates insulin release in response to glucose and other stimuli.
- Enzyme Inhibition : this compound inhibits transglutaminase, affecting protein crosslinking and cellular signaling pathways.
- Insulin Release Facilitation : Studies indicate that this compound enhances insulin secretion from pancreatic islets without significantly altering nutrient oxidation or calcium uptake .
Insulin Release Studies
Research has demonstrated that this compound promotes a rapid and sustained increase in insulin release when stimulated by glucose or other agents. Notably, its effects were not replicated by similar compounds such as glycine or other p-toluenesulfonyl derivatives .
Table 1: Effects of this compound on Insulin Release
Compound | Concentration (mM) | Insulin Release Enhancement |
---|---|---|
This compound | 5.0 | Slightly enhanced |
Glucose (16.7 mM) | - | Significant |
L-Leucine | - | No significant effect |
Comparative Analysis with Similar Compounds
This compound is unique among its analogs due to its specific ability to facilitate insulin release. In comparison with other N-(p-toluenesulfonyl) derivatives such as N-(p-Toluenesulfonyl)alanine and N-(p-Toluenesulfonyl)valine, this compound demonstrates distinct biochemical properties relevant to metabolic processes.
Table 2: Comparison of Biological Activities
Compound | Insulin Release Facilitation | Transglutaminase Inhibition |
---|---|---|
This compound | Yes | Yes |
N-(p-Toluenesulfonyl)alanine | No | Limited |
N-(p-Toluenesulfonyl)valine | No | Limited |
Therapeutic Investigations
This compound has been investigated for its therapeutic potential in diabetes management due to its role in enhancing insulin secretion. Its ability to modulate enzyme activity positions it as a candidate for further drug development aimed at treating metabolic disorders.
Cancer Research
Recent studies have explored the potential application of lanthanide complexes involving this compound for cancer theranostics. These complexes are designed to target specific cancer cells while minimizing damage to healthy tissues .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing N-p-Tosylglycine in academic laboratories?
this compound (C₉H₁₁NO₄S, CAS 1080-44-0) is typically synthesized via sulfonylation of glycine using p-toluenesulfonyl chloride under alkaline conditions. Characterization involves melting point determination (147–149°C, lit.), NMR, and FTIR spectroscopy to confirm the tosyl group (-SO₂) and glycine backbone . Purity (>98%) is verified via HPLC or elemental analysis. Researchers should follow protocols for sulfonamide synthesis and adhere to safety guidelines for handling corrosive reagents .
Q. How does this compound function as a peptide synthesis intermediate?
The tosyl group acts as a protecting agent for the amino group of glycine, preventing unwanted side reactions during peptide bond formation. Post-synthesis, the tosyl group is removed using strong acids (e.g., HBr/acetic acid) or reductive methods. This method is critical in solid-phase peptide synthesis (SPPS) to ensure regioselectivity .
Q. What safety precautions are essential when working with this compound?
this compound is classified as a combustible solid (WGK 3) and may cause skin/eye irritation (H315, H319). Use PPE (N95 masks, gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists. Avoid high temperatures to prevent decomposition into toxic fumes (e.g., sulfur oxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological effects of this compound, such as its dual role in insulin release modulation?
highlights that this compound inhibits transglutaminase activity while enhancing insulin release in pancreatic islets. To address conflicting data, researchers should:
- Validate experimental conditions (e.g., glucose concentration, incubation time).
- Compare dose-response curves across studies.
- Use knockout models to isolate transglutaminase-independent pathways. Replication in multiple cell lines and species is advised to confirm mechanisms .
Q. What strategies optimize the use of this compound as a chromogenic substrate in enzyme kinetics studies?
For plasmin or serine protease assays (e.g., aprE1 kinetics), dissolve this compound derivatives (e.g., N-Tosyl-Gly-Pro-Lys 4-nitroanilide) in ethanol or DMSO to ensure solubility. Monitor absorbance at 405 nm for nitroaniline release. Adjust substrate concentration (Km determination) and include controls (e.g., enzyme inhibitors) to validate specificity. Pre-titrate enzyme activity to avoid substrate depletion .
Q. How does the structural stability of this compound under varying pH and temperature conditions impact its utility in organic synthesis?
Stability studies show that this compound decomposes above 430°C, but its sulfonamide bond is labile in strongly acidic/basic conditions. For reactions requiring high pH (e.g., nucleophilic substitutions), use temporary protecting groups (e.g., Boc) to prevent cleavage. Thermal gravimetric analysis (TGA) and pH-rate profiling are recommended to design reaction protocols .
Q. What computational methods are effective in predicting the reactivity of this compound in novel synthetic pathways?
Density functional theory (DFT) calculations can model electrophilic sulfonylation sites and transition states. Use software like Gaussian or ORCA to simulate reaction pathways, validated by experimental kinetic data (e.g., Arrhenius plots). Molecular docking may also predict interactions with enzymatic targets (e.g., transglutaminase) .
Q. Methodological Guidance
- Data Contradiction Analysis : Cross-reference findings with structural analogs (e.g., N-Formylglycine) to identify functional group-specific effects .
- Experimental Design : Follow NIH guidelines for preclinical studies, including detailed statistical reporting and ethical compliance .
- Literature Review : Prioritize peer-reviewed journals over vendor databases (e.g., Sigma-Aldrich) to avoid bias .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKFCCZUCXYILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148355 | |
Record name | N-4-Tosylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-44-0 | |
Record name | N-[(4-Methylphenyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-4-Tosylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1080-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-4-Tosylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(p-Toluenesulfonyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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